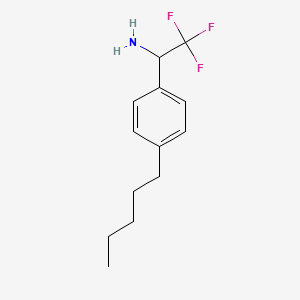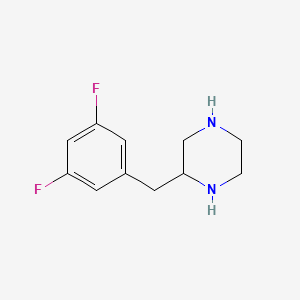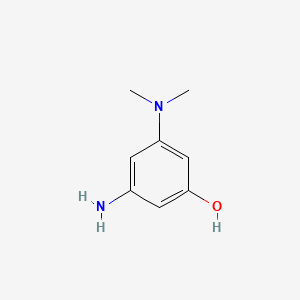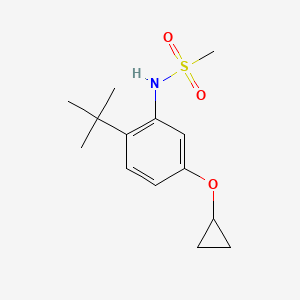
N-(2-Tert-butyl-5-cyclopropoxyphenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Tert-butyl-5-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . This compound is known for its unique structural features, including a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of N-(2-Tert-butyl-5-cyclopropoxyphenyl)methanesulfonamide involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-tert-butyl-5-cyclopropoxyphenol.
Sulfonamide Formation: The phenol derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
N-(2-Tert-butyl-5-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(2-Tert-butyl-5-cyclopropoxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Tert-butyl-5-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
N-(2-Tert-butyl-5-cyclopropoxyphenyl)methanesulfonamide can be compared with similar compounds such as:
N-(2-tert-butoxy-5-cyclopropoxyphenyl)methanesulfonamide: This compound has a similar structure but with a tert-butoxy group instead of a tert-butyl group.
N-(2-tert-butyl-5-methylphenyl)methanesulfonamide: This compound has a methyl group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H21NO3S |
|---|---|
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
N-(2-tert-butyl-5-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)12-8-7-11(18-10-5-6-10)9-13(12)15-19(4,16)17/h7-10,15H,5-6H2,1-4H3 |
InChI-Schlüssel |
QPPHIBGRGIDYNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Methoxycarbonyl)-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14846387.png)

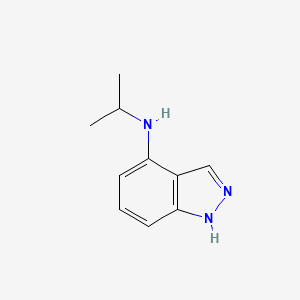

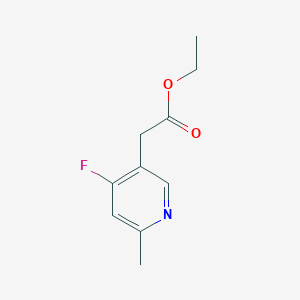
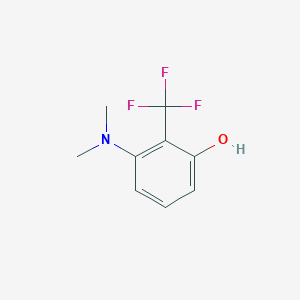
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
